1'-methyl-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine] dihydrochloride
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Overview
Description
1’-Methyl-2,3-dihydro-1H-spiro[isoquinoline-4,4’-piperidine] dihydrochloride is a synthetic compound with a unique spiro structure This compound is characterized by its spiro connection between the isoquinoline and piperidine rings, which imparts distinct chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-methyl-2,3-dihydro-1H-spiro[isoquinoline-4,4’-piperidine] dihydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Isoquinoline Ring: The isoquinoline ring can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Spirocyclization: The spiro connection is formed by reacting the isoquinoline derivative with a piperidine derivative under specific conditions, such as heating in the presence of a base.
Methylation: The final step involves the methylation of the nitrogen atom in the piperidine ring using a methylating agent like methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
1’-Methyl-2,3-dihydro-1H-spiro[isoquinoline-4,4’-piperidine] dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the aromatic ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted isoquinoline or piperidine derivatives.
Scientific Research Applications
1’-Methyl-2,3-dihydro-1H-spiro[isoquinoline-4,4’-piperidine] dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1’-methyl-2,3-dihydro-1H-spiro[isoquinoline-4,4’-piperidine] dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1’-Methyl-2,3-dihydro-1H-spiro[isoquinoline-4,4’-piperidine]: Lacks the dihydrochloride salt form, which can affect its solubility and reactivity.
Spiro[isoquinoline-4,4’-piperidine]: Lacks the methyl group, which can influence its biological activity and binding properties.
1’-Methyl-2,3-dihydro-1H-spiro[isoquinoline-4,4’-piperidine] hydrochloride: Contains only one hydrochloride salt, which can alter its chemical properties compared to the dihydrochloride form.
Uniqueness
1’-Methyl-2,3-dihydro-1H-spiro[isoquinoline-4,4’-piperidine] dihydrochloride is unique due to its dual hydrochloride salt form, which enhances its solubility and stability. The presence of both the isoquinoline and piperidine rings in a spiro configuration also imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1'-methylspiro[2,3-dihydro-1H-isoquinoline-4,4'-piperidine];dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2.2ClH/c1-16-8-6-14(7-9-16)11-15-10-12-4-2-3-5-13(12)14;;/h2-5,15H,6-11H2,1H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHFALCJYZLOBLK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)CNCC3=CC=CC=C23.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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